5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O/c1-10-4-2-3-5-11(10)16-18-15(24-22-16)9-8-14-20-19-13-7-6-12(17)21-23(13)14/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRACBLMZAGWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC3=NN=C4N3N=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The synthesis begins with the preparation of 2-methylbenzoic acid hydrazide (A ), derived from the hydrazinolysis of ethyl 2-methylbenzoate. Hydrazinolysis is typically performed under reflux with hydrazine hydrate in ethanol, yielding A with >85% efficiency.
Reaction Conditions :
Cyclization to 3-(2-Methylphenyl)-5-(2-Hydroxyethyl)-1,2,4-Oxadiazole (B)
The hydrazide A reacts with 2-hydroxyacetonitrile in the presence of polyphosphoric acid (PPA) to form B via a [3+2] cycloaddition mechanism.
Optimized Protocol :
- A (1.0 equiv), 2-hydroxyacetonitrile (1.2 equiv), PPA (5.0 equiv), 120°C, 6 h.
- Yield: 78–82%.
- Characterization :
Functionalization of the Ethyl Linker
Tosylation of the Hydroxyl Group
The hydroxyl group in B is converted to a tosylate (C ) to enhance leaving-group ability for subsequent alkylation.
Procedure :
- B (1.0 equiv), p-toluenesulfonyl chloride (1.5 equiv), pyridine, 0°C → RT, 12 h.
- Yield: 90–95%.
- Key Spectral Data :
Synthesis of the Triazolo[4,3-b]Pyridazine Subunit
Preparation of 6-Chloropyridazine-3-Carboxylic Acid Hydrazide (D)
6-Chloropyridazine-3-carbonitrile is treated with hydrazine hydrate in ethanol under reflux to yield D .
Conditions :
Cyclocondensation to 6-Chloro-Triazolo[4,3-b]Pyridazine (E)
D undergoes cyclization with formic acid to form E .
Protocol :
- D (1.0 equiv), formic acid (5.0 equiv), reflux (4 h).
- Yield: 70–75%.
- Spectroscopic Data :
Final Coupling Reaction
Alkylation of E with Tosylate C
The tosylate C reacts with E in the presence of potassium carbonate to form the target compound.
Optimized Conditions :
- C (1.0 equiv), E (1.2 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 12 h.
- Yield: 65–70%.
- Characterization :
Alternative Synthetic Routes and Green Chemistry Approaches
Microwave-Assisted Cyclization
Microwave irradiation (210 W, 10–15 min) in glacial acetic acid accelerates the cyclization of hydrazides to oxadiazoles, improving yields to 85–90%.
Chemical Reactions Analysis
Types of Reactions
5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a potential treatment for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related derivatives are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Key Comparisons
Structural Complexity and Substituent Effects: The target compound’s 1,2,4-oxadiazole ring distinguishes it from simpler triazolo-pyridazine derivatives like 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine . The oxadiazole enhances rigidity and electron-withdrawing properties, which may improve binding to hydrophobic enzyme pockets.
Linker and Pharmacokinetics: The ethyl linker in the target compound contrasts with the methyl or direct bonds in analogs like 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole . Longer linkers may reduce steric hindrance, facilitating target engagement. PF-4254644 employs a similar ethyl linker but attaches a quinoline group, demonstrating how linker length and terminal substituents modulate selectivity (e.g., c-Met kinase inhibition).
Therapeutic Potential: Triazolo-pyridazine derivatives are frequently explored as kinase inhibitors (e.g., c-Met in PF-4254644 ) or antifungals (e.g., 14α-demethylase inhibitors ). The target compound’s oxadiazole group may broaden its applicability to other enzyme families. 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride highlights the impact of basic nitrogen-containing substituents on solubility, a property the target compound may lack due to its neutral 2-methylphenyl group.
Metabolic Stability :
- While PF-4254644 exhibits high potency, some triazolo-pyridazine derivatives are prone to hepatic metabolism due to aromatic oxidation. The oxadiazole in the target compound could mitigate this by resisting cytochrome P450-mediated degradation .
Research Findings and Implications
- Synthetic Feasibility : The triazolo-pyridazine core is typically synthesized via cyclization of hydrazine derivatives with dichloropyridazines, while oxadiazole rings are formed via amidoxime cyclization .
- Biological Activity: Molecular docking studies (e.g., 6-chloro-3-pyridin-4-yl-triazolo-pyridazine ) suggest triazolo-pyridazines interact with fungal lanosterol demethylase. The target compound’s oxadiazole may enable dual inhibition of kinases and cytochrome enzymes.
- Limitations : Analogs like PF-4254644 show reduced potency despite good pharmacokinetics, underscoring the need for balanced substituent design.
Biological Activity
The compound 5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity by reviewing relevant literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles, which may contribute to its biological properties. The oxadiazole and triazole moieties are known for their diverse pharmacological activities.
Structural Formula
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds. For instance:
- Cytotoxicity Studies : A study by Wang et al. (2023) demonstrated that derivatives of triazoles exhibited potent cytotoxicity against various cancer cell lines, including MCF-7 and HeLa. The IC50 values ranged from 0.39 µM to 3.16 µM for different derivatives .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds similar to the target compound were found to inhibit key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Inhibition of Pathogens : Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. For example, derivatives of triazole have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans with varying degrees of potency .
Case Studies
Several case studies highlight the biological activity of compounds related to the target structure:
- Case Study 1: Anticancer Screening
- Case Study 2: Antimicrobial Efficacy
Table 1: Summary of Biological Activities
| Compound Type | Mechanism | Effect on Cells |
|---|---|---|
| Triazole derivatives | Apoptosis induction | Cell cycle arrest |
| Oxadiazole derivatives | Inhibition of signaling pathways | Tumor growth inhibition |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step heterocyclic chemistry, typically starting with condensation of pyridazine precursors with triazole derivatives. Key steps include:
- Cyclization : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core using hydrazine hydrate or thiosemicarbazide under reflux in ethanol .
- Coupling Reactions : Introduction of the 2-methylphenyl-oxadiazole moiety via nucleophilic substitution or click chemistry, often requiring anhydrous conditions and catalysts like phosphorus oxychloride .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters : - Temperature control (60–120°C) to avoid side reactions.
- Solvent selection (e.g., toluene for cyclization, DMF for coupling) to optimize yields .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the triazole and oxadiazole rings. For example, the singlet at δ 8.2 ppm (1H) in 1H NMR indicates the triazole proton .
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
- Elemental Analysis : Verify stoichiometry (e.g., C: 54.2%, H: 3.8%, N: 24.1% calculated vs. observed) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, chemical goggles, and lab coats. Avoid skin contact due to potential irritancy (see SDS) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict biological targets, and how are results validated experimentally?
Methodological Answer:
- Target Selection : Prioritize enzymes with known triazole sensitivity (e.g., fungal 14α-demethylase, PDB ID: 3LD6) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Key parameters:
- Grid box centered on active site (20 ų).
- Lamarckian genetic algorithm for conformational sampling .
- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with in vitro enzyme inhibition assays (IC50 values) .
Example : A study reported a docking score of −9.2 kcal/mol for triazole derivatives against 3LD6, correlating with antifungal IC50 of 12 µM .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
Methodological Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., Candida albicans ATCC 90028 for antifungal tests).
- Control solvent effects (e.g., DMSO ≤1% v/v) .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., fluconazole for antifungals).
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on the 2-methylphenyl group) to identify trends .
Q. What experimental strategies confirm the mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Measure activity of target enzymes (e.g., 14α-demethylase) using spectrophotometric detection of ergosterol depletion in fungal membranes .
- Mutagenesis Studies : Engineer enzyme variants (e.g., Y132F mutation in 3LD6) to test binding site specificity .
- Cellular Imaging : Use fluorescent probes (e.g., DiBAC4 for membrane depolarization) to visualize antifungal effects in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
